molecular formula C17H15N3OS2 B3006264 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 2034289-40-0

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No.: B3006264
CAS No.: 2034289-40-0
M. Wt: 341.45
InChI Key: JZIBKKWXCHEDHM-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of compounds that have been investigated for their potential pharmaceutical applications . They are known to exhibit a broad range of biological activities, including anticancer, antiinflammatory, antimicrobial, and antibacterial effects .


Synthesis Analysis

The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .

Scientific Research Applications

Synthesis and Characterization

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide is a compound that can be synthesized through various chemical routes involving thiazole derivatives. One method involves the chemoselective thionation-cyclization of highly functionalized enamides, leading to the introduction of ester, N-substituted carboxamide, or peptide functionalities in thiazoles. This process is facilitated by Lawesson's reagent, which aids in the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showing the versatility of thiazole chemistry in synthesizing complex molecules (Kumar, Parameshwarappa, & Ila, 2013). Additionally, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their potential in various applications, including their anticancer activity against different cancer cell lines, highlighting the biomedical relevance of such compounds (Cai et al., 2016).

Anticancer Activity

The anticancer potential of thiazole derivatives is a significant area of research. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activity, showcasing the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Thiazole derivatives also show promise in antimicrobial and anti-inflammatory applications. For example, a series of isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole demonstrated broad-spectrum anthelmintic activity, suggesting their potential use in treating infections caused by nematodes, cestodes, and trematodes (Brewer et al., 1987). Furthermore, antiinflammatory activity has been observed in 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, highlighting their potential in developing new anti-inflammatory drugs (Lantos et al., 1984).

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-11-8-15(23-10-11)16(21)18-13-5-3-2-4-12(13)14-9-20-6-7-22-17(20)19-14/h2-5,8-10H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBKKWXCHEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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